



Characterization of HIV-1 Protease Inhibitor: IN-9

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Compound of Interest		
Compound Name:	HIV-1 protease-IN-9	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel HIV-1 protease inhibitor, designated as **HIV-1 protease-IN-9** (also referred to as compound 5b). This inhibitor was developed through a structure-based design approach, leveraging ligand templates from the kinase inhibitors imatinib and nilotinib. This guide details the inhibitor's potency, antiviral efficacy, and the experimental methodologies employed for its characterization. The information presented is based on the findings from the study conducted by Ghosh AK, et al., published in the European Journal of Medicinal Chemistry in 2023.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **HIV-1 protease-IN-9** (compound 5b) and its closely related analog (compound 5a) for comparative analysis.

Table 1: Enzymatic Inhibition Data[2]

Compound	P2 Ligand	P2' Ligand	Ki (nM)
5a	Nilotinib pyridyl- pyrimidinyl	4-methoxy sulfonamide	0.028
5b (HIV-1 protease-IN-9)	Nilotinib pyridyl- pyrimidinyl	4-aminosulfonamide	0.138



Table 2: Antiviral Activity Data[2]

Compound	IC50 (nM)
5a	154
5b (HIV-1 protease-IN-9)	66.8
Darunavir (Reference)	2.1

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the characterization of **HIV-1** protease-IN-9.

Synthesis of HIV-1 protease-IN-9 (Compound 5b)

The synthesis of **HIV-1 protease-IN-9** involves a multi-step process. A key feature is the incorporation of a nilotinib-derived pyridyl-pyrimidine moiety as the P2 ligand in conjunction with a darunavir-like hydroxyethylamine sulfonamide isostere.[1][2] The general synthetic strategy is outlined below. While the specific, step-by-step synthesis with reagents and conditions for compound 5b is detailed within the source publication, the general approach involves the synthesis of key intermediates followed by their coupling.

- General Synthesis Workflow:
 - Preparation of the P2 Ligand: Synthesis of the pyridyl-pyrimidine benzoic acid derivative.
 - Synthesis of the Hydroxyethylamine Sulfonamide Core: Preparation of the central isostere,
 which mimics the transition state of the protease cleavage site.
 - Coupling and Final Steps: Coupling of the P2 ligand and the core structure, followed by the introduction of the P1 and P2' ligands and any necessary deprotection steps to yield the final inhibitor.

HIV-1 Protease Enzyme Inhibition Assay



The inhibitory potency of **HIV-1 protease-IN-9** against the wild-type HIV-1 protease was determined using a fluorometric assay.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by HIV-1
protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in
the fluorescence signal.

Protocol Outline:

- Reagents: Purified recombinant HIV-1 protease, a fluorogenic peptide substrate, assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol), and the test inhibitor (HIV-1 protease-IN-9) at various concentrations.[3]
- Procedure: a. The HIV-1 protease is pre-incubated with varying concentrations of the
 inhibitor in the assay buffer in a 96-well plate. b. The reaction is initiated by the addition of
 the fluorogenic substrate. c. The fluorescence intensity is measured over time using a
 fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).[4]
- Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The inhibitor constant (Ki) is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Antiviral Activity Assay

The antiviral efficacy of **HIV-1 protease-IN-9** was evaluated in a cell-based assay using human T-lymphoid MT-2 cells infected with the HIV-1LAI strain.[2]

- Principle: This assay measures the ability of the inhibitor to suppress viral replication in a cellular context.
- · Protocol Outline:
 - Cell Culture: MT-2 cells are maintained in appropriate cell culture medium.



- Infection and Treatment: a. MT-2 cells are infected with a known amount of the HIV-1LAI virus. b. Immediately after infection, the cells are treated with serial dilutions of HIV-1 protease-IN-9.
- Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
- Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the level of the viral marker compared to the untreated control is determined as the 50% inhibitory concentration (IC50).

X-ray Crystallography

To understand the molecular interactions between the inhibitor and the enzyme, high-resolution X-ray crystal structures of inhibitor-bound HIV-1 protease were determined.[1][2]

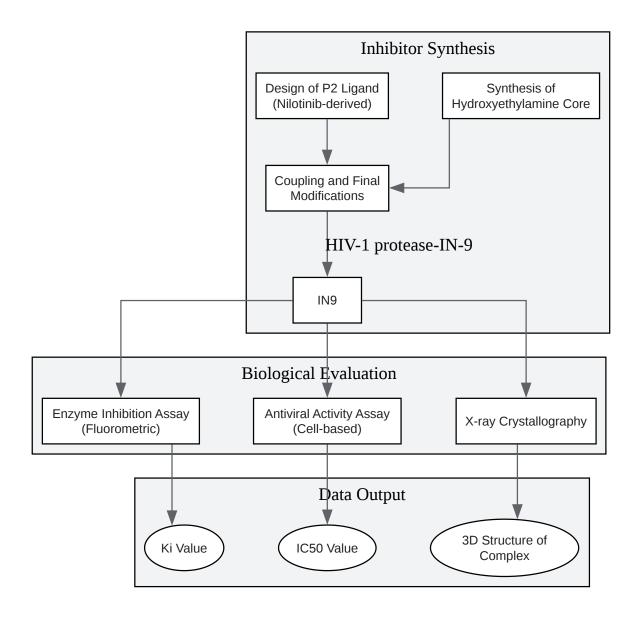
- Principle: X-ray crystallography provides a three-dimensional atomic-level structure of the inhibitor bound to the active site of the protease.
- Protocol Outline:
 - Crystallization: a. The HIV-1 protease is co-crystallized with the inhibitor. This involves
 mixing a solution of the purified protease with the inhibitor and a crystallization buffer
 containing a precipitant. b. The mixture is left to equilibrate, often using vapor diffusion
 methods (hanging or sitting drop), until crystals form.
 - Data Collection: a. A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen. b. X-ray diffraction data are collected using a synchrotron radiation source.[5]
 - Structure Determination and Refinement: a. The diffraction data are processed and scaled. b. The structure is solved using molecular replacement, using a previously known structure of HIV-1 protease as a model. c. The atomic model of the protease-inhibitor



complex is built and refined against the experimental data to yield a final, high-resolution structure.

Visualizations

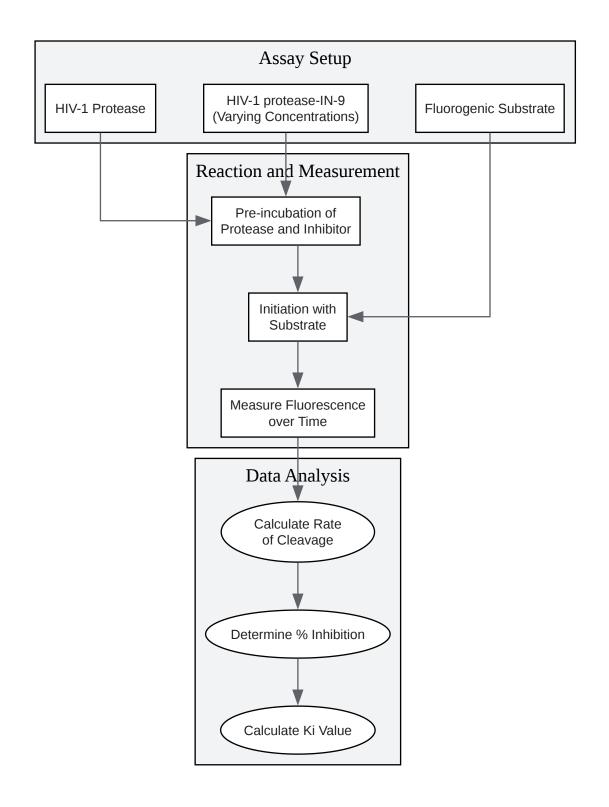
The following diagrams illustrate the logical and experimental workflows described in this document.



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Caption: Overall experimental workflow for the characterization of **HIV-1 protease-IN-9**.

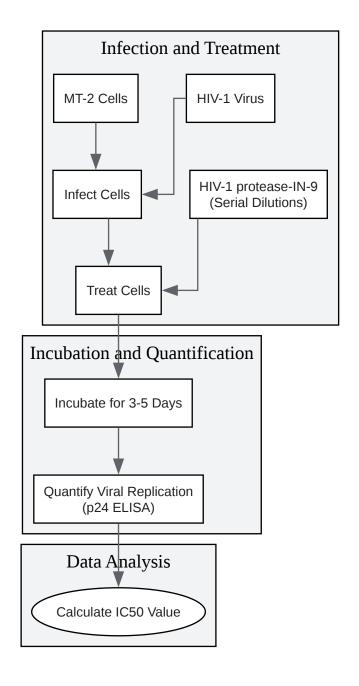




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Caption: Workflow for the HIV-1 protease enzyme inhibition assay.

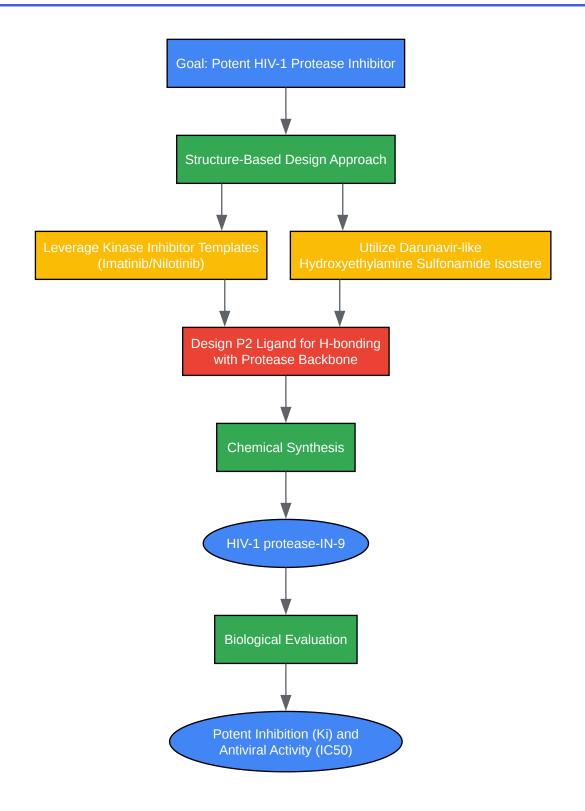




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Caption: Workflow for the cell-based antiviral activity assay.





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Caption: Logical relationship in the design of HIV-1 protease-IN-9.



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